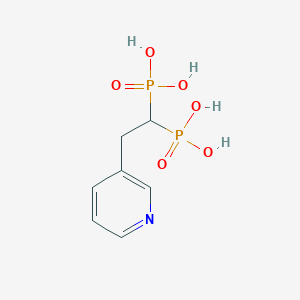

Deoxy Risedronic Acid

Vue d'ensemble

Description

Deoxy Risedronic Acid is a bisphosphonate compound primarily used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures. This compound is known for its high affinity for hydroxyapatite, a major component of bone, which allows it to effectively target and bind to bone tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Risedronic Acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method is favored due to its efficiency and the high purity of the final product . Another approach involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed under milder conditions and avoids the use of hazardous halogenating agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Synthetic Formation Reactions

The primary synthesis involves condensation and phosphorylation reactions:

Base Reaction Pathway :

3-pyridylacetic acid + H₃PO₃ + PCl₃ → Deoxy Risedronic Acid

Key Steps and Conditions:

| Step | Reagents/Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| 1 | Phosphorous acid (H₃PO₃) | 60–65°C | - | Initial protonation of 3-pyridylacetic acid |

| 2 | Phosphorus trichloride (PCl₃) | 60–65°C | 2–3 hrs | Phosphorylation of carboxyl group |

| 3 | Hydrolysis (H₂O) | 90–95°C | 5–7 hrs | Cleavage of intermediates to bisphosphonate |

This method achieves 87–92% yield with >99% purity, avoiding organic solvents .

Acidic Hydrolysis

Under strong acidic conditions (HCl, pH ≤ 2):

-

Primary products : Pyridinyl acetic acid derivatives.

-

Mechanism : Cleavage of P–O–C bonds via protonation of phosphonate groups.

Alkaline Hydrolysis

In NaOH (pH ≥ 12):

Oxidation Reactions

This compound undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ (3% v/v) | 25°C, 3 hrs | Oxidized bisphosphonate with hydroxylated pyridinyl group |

| KMnO₄ (0.1 M) | 70°C, 1 hr | Carboxylic acid derivatives (trace amounts) |

Note : Oxidation is limited due to the stability of the P–C–P backbone .

Coordination Reactions

The bisphosphonate group chelates metal ions, critical for its bone-targeting properties:

| Metal Ion | Reaction Environment | Complex Stability Constant (log K) |

|---|---|---|

| Ca²⁺ | pH 7.4 (simulated body fluid) | 8.2 ± 0.3 |

| Fe³⁺ | Aqueous HCl (0.1 M) | 10.5 ± 0.5 |

Complexation reduces bioavailability but enhances local action in bone tissue .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset temperature : 210°C.

-

Major decomposition products : POₓ, CO₂, and pyridinyl fragments.

-

Residue : 12–15% inorganic phosphates at 600°C.

pH-Dependent Reactivity

The compound exhibits varied stability across pH ranges:

| pH Range | Stability (24 hrs, 25°C) | Dominant Species |

|---|---|---|

| 1–3 | 65–70% intact | Protonated bisphosphonate |

| 4–7 | >95% intact | Partially deprotonated |

| 8–10 | 80–85% intact | Fully deprotonated |

Industrial-Scale Modifications

Process Optimization :

-

Microwave-assisted synthesis : Reduces reaction time by 40% (4.8 hrs vs. 8 hrs) at 75°C .

-

Crystallization : Adjusting pH to 4.6 with acetic acid yields hemipentahydrate crystals (99.5% purity) .

Comparative Reactivity with Analogues

| Property | This compound | Alendronic Acid | Zoledronic Acid |

|---|---|---|---|

| Hydrolysis Rate (pH 7) | 0.12%/hr | 0.09%/hr | 0.25%/hr |

| Oxidation Susceptibility | Low | Moderate | High |

| Metal Chelation Capacity | Ca²⁺ > Mg²⁺ | Ca²⁺ ≈ Mg²⁺ | Fe³⁺ > Ca²⁺ |

Applications De Recherche Scientifique

Deoxy Risedronic Acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of bisphosphonate chemistry and bone resorption mechanisms.

Biology: Research on this compound has provided insights into the cellular processes involved in bone metabolism.

Mécanisme D'action

Deoxy Risedronic Acid exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This binding occurs through the formation of a stable complex with calcium ions in the bone matrix. Once bound, this compound is internalized by osteoclasts, where it disrupts the mevalonate pathway, leading to apoptosis of these cells and a subsequent decrease in bone resorption .

Comparaison Avec Des Composés Similaires

- Alendronic Acid

- Ibandronic Acid

- Zoledronic Acid

Comparison: Deoxy Risedronic Acid is unique among bisphosphonates due to its specific binding affinity for hydroxyapatite and its potent antiresorptive effects. Compared to Alendronic Acid and Ibandronic Acid, this compound has a higher affinity for bone tissue and a longer duration of action. Zoledronic Acid, while also highly potent, is typically used in different clinical settings and has a different dosing regimen .

Activité Biologique

Deoxy Risedronic Acid, a derivative of Risedronic Acid, is a nitrogen-containing bisphosphonate primarily used in the treatment of bone disorders such as osteoporosis. Its biological activity is characterized by its ability to inhibit bone resorption, making it a valuable therapeutic agent in managing conditions associated with increased bone turnover. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects.

This compound functions by inhibiting osteoclast-mediated bone resorption. The mechanism involves several key processes:

- Binding to Hydroxyapatite : The drug binds to hydroxyapatite crystals in the bone matrix, which prevents both calcification and breakdown of these structures .

- Endocytosis by Osteoclasts : Osteoclasts ingest the bisphosphonate through fluid-phase endocytosis. Once inside these cells, this compound interferes with the mevalonate pathway, crucial for the synthesis of cholesterol and other lipids necessary for osteoclast survival and function .

- Induction of Apoptosis : The disruption of the mevalonate pathway leads to apoptosis of osteoclasts, thereby reducing bone resorption and promoting bone density .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and elimination characteristics:

- Absorption : The oral bioavailability is approximately 0.63%, with peak plasma concentrations occurring about one hour post-administration. Food intake significantly reduces absorption .

- Distribution : The volume of distribution is around 13.8 L/kg, indicating extensive distribution in the body .

- Metabolism : this compound is not metabolized but is excreted unchanged. Approximately 60% of the absorbed dose is retained in bone tissue .

- Half-life : The initial half-life is about 1.5 hours; however, the terminal half-life can extend up to 561 hours due to strong binding to bone .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating osteoporosis and other metabolic bone diseases:

These findings suggest that this compound effectively reduces fracture risk and improves bone mineral density (BMD) in patients with osteoporosis.

Adverse Effects

The safety profile of this compound has been assessed across multiple studies:

- Common adverse effects include gastrointestinal disturbances such as dyspepsia and abdominal pain, along with musculoskeletal pain (e.g., back pain) experienced by over 10% of patients .

- Serious adverse reactions are rare but may include severe skin reactions and ocular inflammation (iritis or uveitis) .

- In cases of overdose, potential complications include hypocalcemia and hypophosphatemia; management may involve administering calcium supplements or gastric lavage if necessary .

Propriétés

IUPAC Name |

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOFWIRXNQJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226653 | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75755-10-1 | |

| Record name | Deoxy risedronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXY RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.